Field: Organic Chemistry, Pharmaceutical Science
Application: 1-Boc-3,3-dimethyl-4-methylenepiperidine is a key intermediate for several novel inhibitors.
Field: Organic Chemistry, Medicinal Chemistry
Method: The synthesis involves a three-component 1,3-dipolar cycloaddition and subsequent enamine reaction.
Results: The synthesized compound showed potential anticancer activity.
Field: Organic Chemistry
Method: The preparation involves reaction with excess Boc2O and DMAP directly from NH4Cl.
Tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a methylene group. Its molecular formula is , and it has a molar mass of approximately 197.27 g/mol. This compound is known for its role as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's structure contributes to its physical properties, including a boiling point of around 80°C at 1 mmHg and a density of 1 g/mL .
The synthesis of tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate typically involves multi-step organic reactions. Common methods include:
Tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate serves several important applications:
Interaction studies involving tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate primarily focus on its reactivity with other chemical entities. These studies help elucidate its potential as a building block in drug design and development. Investigations into its interactions with biological targets can provide insights into its pharmacological profile and therapeutic applications.
Several compounds share structural similarities with tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Tert-Butyl 4-methylenepiperidine-1-carboxylate | 159635-49-1 | 0.94 | Different substitution pattern on the piperidine ring |
Tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate | 159635-22-0 | 0.85 | Contains a hydroxyl group which alters reactivity |
Tert-Butyl piperidine-1-carboxylate | 75844-69-8 | 0.94 | Lacks the methylene group, affecting steric properties |
Tert-Butyl 4-vinylpiperidine-1-carboxylate | 180307-56-6 | 0.90 | Contains a vinyl group which may enhance reactivity |
Tert-Butyl 3-vinylpyrrolidine-1-carboxylate | 753015-96-2 | 0.83 | Pyrrolidine ring instead of piperidine |
Tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate stands out due to its specific substitutions that influence both its chemical behavior and potential biological activity compared to these similar compounds.